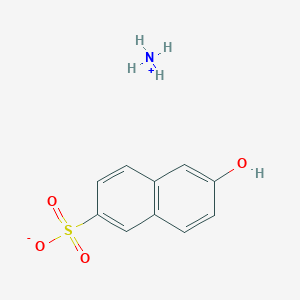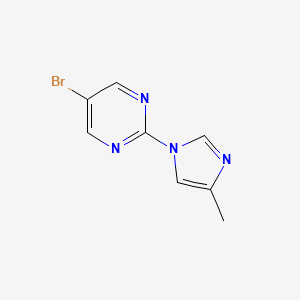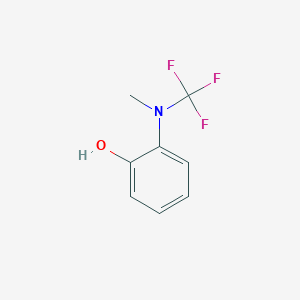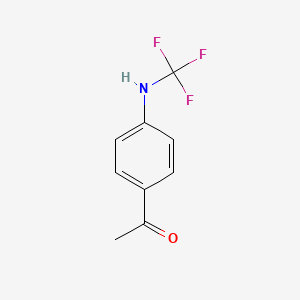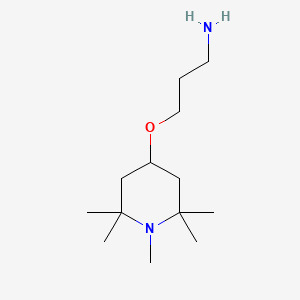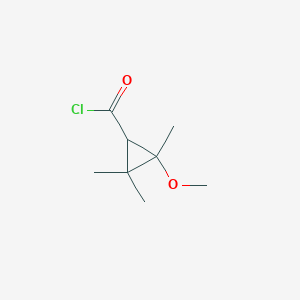
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclopropane ring substituted with methoxy and carbonyl chloride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride product. The reaction can be represented as follows:
2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid+SOCl2→2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Alcohols: Formed by reduction of the carbonyl chloride group.
Applications De Recherche Scientifique
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The methoxy group can also influence the reactivity and stability of the compound through electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-carboxylic acid
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-methyl ester
- 2-Methoxy-2,3,3-trimethylcyclopropane-1-amide
Uniqueness
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride is unique due to the presence of both a methoxy group and a carbonyl chloride group on the cyclopropane ring
Propriétés
Numéro CAS |
79163-54-5 |
|---|---|
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-7(2)5(6(9)10)8(7,3)11-4/h5H,1-4H3 |
Clé InChI |
FJULGNKJYQQBJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C)OC)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,7H-[1,3]Oxazolo[3,4-a][1,3]diazepine](/img/structure/B13963617.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
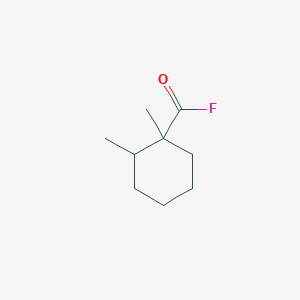
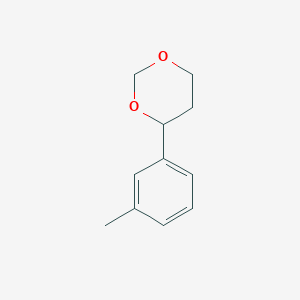
![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)
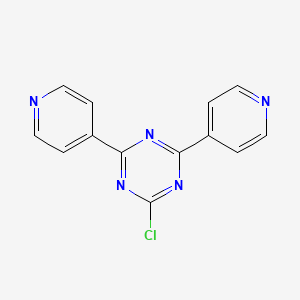
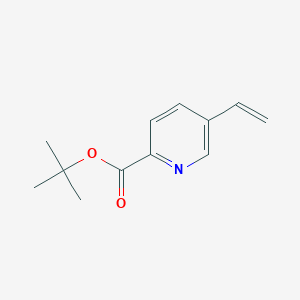
![3-[2-[5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B13963655.png)
